P11 snRNP associated protein
Description
Properties
CAS No. |
135543-43-0 |
|---|---|
Molecular Formula |
C16H18O2 |
Synonyms |
P11 snRNP associated protein |
Origin of Product |
United States |
Identification and Initial Characterization of P11 Snrnp Associated Protein
Isolation and Cloning of P11 snRNP Associated Protein cDNA
The isolation of complementary DNAs (cDNAs) for the P11 protein was achieved through expression cloning, utilizing a monoclonal antibody designated P11. nih.govoup.com This antibody was instrumental in identifying the protein, which has a molecular weight of approximately 38-39 kDa. nih.govoup.comnih.gov Nucleotide sequencing of the isolated cDNAs allowed for the deduction of the corresponding amino acid sequence. nih.govoup.com
Analysis of the genomic structure of the P11 gene revealed the presence of three introns, two of which are located within the coding region and one in the 3' untranslated region. nih.govoup.com Furthermore, the study identified two different polyadenylation sites, indicating that alternative termination and polyadenylation mechanisms are utilized in the expression of this gene. nih.govoup.com
Characterization as a Ribonucleoprotein of Drosophila melanogaster
The P11 protein is characterized as a ribonucleoprotein (RNP) and is a component of nuclear 10S RNP particles. nih.gov It exhibits a bipartite structure typical of many heterogeneous nuclear RNP (hnRNP) proteins. nih.govoup.com The amino-terminal half of the protein contains two RNA binding domains, which are essential for its interaction with RNA molecules. nih.govoup.com The carboxy-terminal half is distinguished by its high content of glycine (B1666218) residues. nih.govoup.com
Further analysis has shown a strong sequence homology between the P11 protein and the hnRNP core protein A1, suggesting a functional relationship. nih.govoup.com This homology, combined with its association with snRNP particles, indicates that the P11 protein may function as a typical hnRNP protein that can also exist in a complex with snRNPs. nih.govoup.com The P11 sequence corresponds to the Hrb87F sequence, which has been described as a gene related to hnRNP A1. nih.govoup.com
Association with Specific Heat Shock Puffs in Polytene Chromosomes
A distinguishing feature of the P11 protein is its specific localization to heat shock puffs on the polytene chromosomes of Drosophila melanogaster larvae. Following a heat shock, the P11 antigen is found almost exclusively at the heat shock puff 93D. nih.govoup.comnih.govnih.gov This localization is a temperature-dependent process, with intermediate distribution patterns observed at temperatures of 29°C and 33°C. nih.gov In thermotolerant cells, this redistribution is significantly reduced. nih.gov
Within the 93D puff, the P11 antigen is a component of giant puff-specific RNP granules. nih.govnih.gov Immunoelectron microscopy has confirmed that the P11 antigen is present in both small and giant RNP complexes within this puff. nih.gov It is suggested that these P11-associated RNPs may be involved in the storage of primary transcription products within the nucleus. nih.gov Interestingly, the 10S snRNPs containing the P11 protein are distinct from the RNP complexes formed by the 93D transcripts, suggesting an indirect association after heat shock. nih.gov
Distinction from Other P11 Protein Designations in Diverse Biological Contexts
It is important to differentiate the Drosophila this compound from other proteins that are also designated as P11 in different biological contexts. One such prominent example is S100A10, also known as p11, which is a member of the S100 family of calcium-binding proteins. nih.gov Unlike the Drosophila P11, S100A10 is a Ca2+-insensitive protein that forms a heterotetrameric complex with annexin (B1180172) A2. nih.gov This complex is involved in regulating the intracellular trafficking of various target proteins to the plasma membrane. nih.gov S100A10/p11 has been implicated in a variety of cellular processes and has been linked to conditions such as depression. nih.govsemanticscholar.org
Another distinct protein is the rat snRNP-associated protein Sm11, which is highly expressed in the heart. nih.gov This protein is homologous to another snRNP-associated protein, Sm51, which is selectively expressed in the brain and pituitary. nih.gov These tissue-specific patterns of expression suggest a role for these proteins in differential RNA processing events. nih.gov
Therefore, while the designation "P11" is used for multiple proteins, their molecular identities, functions, and biological contexts are distinct. The this compound of Drosophila melanogaster is specifically characterized by its role as an hnRNP-like protein involved in the heat shock response.
Molecular Structure and Domain Organization
Primary Amino Acid Sequence Analysis
The primary structure of the P11 protein was deduced from the nucleotide sequence of its corresponding cDNAs. oup.comnih.gov Analysis of the open reading frame reveals a protein composed of 386 amino acids. oup.com This corresponds to a calculated molecular weight of 39.8 kDa, which aligns with the apparent molecular weight of approximately 38 kDa determined through SDS-PAGE analysis. oup.com
The genomic organization of the P11 gene is characterized by the presence of introns. Specifically, two introns are located within the protein-coding portion of the gene, and a third intron is found in the 3' untranslated region. oup.comnih.govnih.gov Further analysis has identified two distinct polyadenylation sites, indicating that the P11 messenger RNA (mRNA) can exist in two size variants due to alternative termination and polyadenylation. oup.comnih.gov
| Property | Description |
| Organism | Drosophila melanogaster |
| Alternate Name | Hrb87F |
| Amino Acid Count | 386 |
| Calculated Molecular Weight | 39.8 kDa |
| Apparent Molecular Weight (SDS-PAGE) | ~38 kDa |
| Genomic Features | 2 introns in coding region, 1 intron in 3' UTR |
| Post-transcriptional Variants | 2 mRNA variants via alternative polyadenylation |
Bipartite Structure: RNA Binding Domains
The P11 protein exhibits a classic bipartite structure, a hallmark of many hnRNP proteins. oup.comnih.govnih.gov The amino-terminal half of the polypeptide chain is dedicated to RNA interaction and contains two highly conserved RNA binding domains (RBDs). oup.comnih.govnih.govresearchgate.net
These domains are essential for the protein's ability to bind to RNA transcripts. The domains are identified as canonical RNA Recognition Motifs (RRMs), which are the most common RNA binding domains found in eukaryotes. oup.comacs.org Within these domains are highly conserved sequence motifs, specifically RNP-CS and RNP2, which are critical for the RNA binding activity. oup.com This structural arrangement in the N-terminal region enables the P11 protein to participate in the metabolism and processing of pre-mRNA. oup.complos.org
Bipartite Structure: Glycine-Rich Carboxy-Terminal Half
Complementing the N-terminal RNA binding region is the carboxy-terminal half of the P11 protein, which is distinguished by its high concentration of glycine (B1666218) residues. oup.comnih.govnih.govresearchgate.net This glycine-rich domain is a defining feature of the hnRNP A/B protein subfamily. plos.org While the N-terminus is structured for direct RNA binding, glycine-rich regions are often more flexible and are typically implicated in mediating protein-protein interactions, which can influence the assembly of larger RNP complexes and modulate RNA binding affinity and specificity. plos.orgmdpi.com This domain is thought to be crucial for the protein's role in the assembly of ribonucleoprotein particles. oup.com
Structural Homology to hnRNP Core Protein A1
The P11 protein demonstrates strong sequence and structural homology to the well-characterized heterogeneous nuclear ribonucleoprotein (hnRNP) A1. oup.comnih.govnih.govresearchgate.net This homology is so significant that P11 is classified as an hnRNP A1-related protein. oup.com The similarity extends across its entire bipartite structure: both P11 and hnRNP A1 possess two tandem RRMs at their N-terminus and a glycine-rich domain at their C-terminus. oup.complos.org This shared architecture strongly suggests a conservation of function, particularly in the binding and processing of pre-mRNA transcripts. oup.com The established role of hnRNP A1 as a key player in mRNA metabolism provides a functional context for understanding the P11 protein. researchgate.net
Comparative Structural Analysis with hnRNP A1 Family Members
When compared to the broader family of hnRNP A/B proteins, the P11 protein from Drosophila fits perfectly within the established structural paradigm. nih.govwikigenes.org This family is defined by a conserved domain organization consisting of two N-terminal RRMs and a C-terminal auxiliary domain, which is typically rich in glycine. plos.org The P11 protein's adherence to this structural blueprint—two RNA binding domains followed by a glycine-rich C-terminal half—confirms its classification as a member of the hnRNP A/B group. oup.comnih.govnih.gov This structural conservation across different species and among family members underscores the fundamental importance of this domain arrangement for the functions of these proteins, which predominantly involve regulating pre-mRNA splicing and other aspects of RNA metabolism. plos.org
| Domain | P11 snRNP Associated Protein (Hrb87F) | hnRNP A1 | hnRNP A/B Family Consensus |
| N-Terminal Region | Contains two RNA Recognition Motifs (RRMs) for RNA binding. oup.comnih.gov | Contains two RNA Recognition Motifs (RRMs). plos.org | Characterized by two tandem RRMs. plos.org |
| C-Terminal Region | Contains a Glycine-rich domain. oup.comnih.gov | Contains a Glycine-rich domain. plos.org | Characterized by an auxiliary, glycine-rich domain. plos.org |
Gene Expression and Transcriptional Regulation
Genomic Structure Analysis: Intron-Exon Organization
The gene encoding the P11 snRNP associated protein, also known as Hrb87F, possesses a distinct intron-exon structure. oup.comwikigenes.org Genomic analysis has revealed the presence of three introns within the gene. oup.comnih.govnih.gov Two of these introns are located within the protein-coding sequence, while a third, larger intron is situated in the 3' untranslated region (3' UTR). oup.comnih.govnih.gov
The introns vary in size, with the two smaller introns measuring 72 and 164 nucleotides, respectively. oup.com The large intron found in the 3' UTR is approximately 650 nucleotides in length. oup.com This genomic organization is crucial for the subsequent processing of the pre-mRNA into its mature form.
Table 1: Intron Characteristics of the this compound Gene
| Intron Number | Location | Size (Nucleotides) |
|---|---|---|
| 1 | Coding Sequence | ~650 |
| 2 | Coding Sequence | 72 |
| 3 | 3' Untranslated Region | 164 |
Data derived from studies on the Drosophila P11 gene. oup.com
Alternative Polyadenylation Sites and Transcript Variants
The expression of the P11 gene is characterized by the use of alternative polyadenylation sites, leading to the production of multiple transcript variants. oup.comnih.govnih.gov Research has identified two distinct polyadenylation sites that result from alternative termination events during transcription. oup.comresearchgate.net
This process generates two primary mRNA size variants. oup.com The longer transcript is approximately 2,264 nucleotides in length (excluding the poly(A) tail), while the shorter message is about 1,779 nucleotides long. oup.com The selection of these sites is directed by specific polyadenylation signals within the pre-mRNA sequence, such as AATAAA and AACAAA, which precede the termination point. oup.com The existence of these variants suggests a layer of post-transcriptional regulation that can influence the protein's expression and function. oup.comwikigenes.org
Table 2: Transcript Variants of this compound
| Transcript Variant | Size (Nucleotides, excl. poly(A) tail) | Associated Polyadenylation Signal |
|---|---|---|
| Long | 2264 | AATAAA |
| Short | 1779 | AACAAA |
Data based on analysis of cDNA clones from Drosophila. oup.com
Transcript Abundance and Developmental Expression Profiles
The expression levels of this compound transcripts are dynamically regulated throughout the development of Drosophila. wikigenes.org The two major transcript variants (2.2 kb and 1.7 kb) are found in high abundance in ovaries and during early embryonic stages. wikigenes.org As development progresses, their expression levels decrease but remain present. wikigenes.org
Studies using mouse models to investigate the broader context of snRNP biogenesis have shown that the activity of the SMN complex, which is essential for assembling snRNPs, is down-regulated during development. nih.gov For instance, snRNP assembly activity is significantly lower in tissues from 11-day old (P11) mice compared to 6-day old (P6) mice. nih.gov In mouse models of Spinal Muscular Atrophy (SMA), a disease caused by SMN deficiency, there are tissue-specific reductions in certain snRNAs at the P11 stage, particularly in the brain, spinal cord, and heart, while levels in the kidney and skeletal muscle are less affected. nih.gov This highlights the complex, tissue-specific regulation of snRNP components during development.
**Table 3: Developmental Expression of P11 (Hrb87F) Transcripts in *Drosophila***
| Developmental Stage | Transcript Abundance |
|---|---|
| Ovaries | Abundant |
| Early Embryos | Abundant |
| Later Development | Present in lesser amounts |
Based on findings for the Hrb87F gene. wikigenes.org
Regulation of this compound Expression under Stress Conditions (e.g., Heat Shock)
The expression and localization of the P11 protein are dramatically altered under cellular stress, such as heat shock. wikigenes.orgnih.gov In Drosophila, following a heat shock at 37°C, the P11 antigen undergoes a significant redistribution. nih.gov Immunofluorescence studies show that it becomes almost exclusively localized to a specific heat shock-induced puff on the polytene chromosomes, known as puff 93D. wikigenes.orgnih.gov Within this puff, P11 becomes a component of giant RNP granules. nih.gov
Biochemical analyses reveal that under normal conditions, the P11 antigen is a component of nuclear 10S RNP particles. nih.gov After a heat shock, these P11-containing 10S particles associate with much larger RNP complexes that sediment at 170-220S. nih.gov This temperature-dependent change in molecular organization suggests that P11 plays a role in the cellular response to stress, possibly involving the processing and storage of RNA transcripts produced from heat shock genes. nih.gov The specific accumulation at the 93D locus, a site of active transcription under heat shock, points to a specialized function for P11 in managing the expression of stress-response genes. oup.comnih.gov
Table 4: Regulation of P11 Protein under Heat Shock Conditions
| Condition | P11 Cellular Localization | Molecular Association |
|---|---|---|
| Normal Temperature | Nuclear | Component of 10S RNP particles |
| Heat Shock (37°C) | Almost exclusively at heat shock puff 93D | Associates with large 170-220S RNP complexes |
Findings from studies in Drosophila melanogaster. nih.gov
Cellular Localization and Dynamics
Intranuclear Localization of P11 snRNP Associated Protein
The this compound is predominantly a nuclear protein. nih.gov In Drosophila melanogaster, it has been identified as Hrb87F, a member of the heterogeneous nuclear ribonucleoprotein (hnRNP) A/B group. nih.govoup.comnih.gov Like other hnRNP proteins, P11 is found in association with nascent RNA polymerase II transcripts and is a component of nuclear ribonucleoprotein (RNP) complexes. wikigenes.orgias.ac.in
Under normal physiological conditions, the P11 protein is distributed across numerous transcriptionally active sites on polytene chromosomes, indicating its general involvement in RNA processing. nih.govrupress.org It forms a complex with other nuclear proteins, including the RRM protein NonA, the zinc finger protein PEP, and the RNA-binding protein S5, on heterogeneous nuclear RNA (hnRNA). nih.gov The general distribution of snRNPs, with which P11 is associated, is within the nucleus, often concentrated in domains known as nuclear speckles, which are thought to be sites for the storage and assembly of splicing factors. nih.govnih.govnih.gov
Specific Association with Heat Shock Puff 93D
A remarkable and defining characteristic of the P11 protein is its dramatic relocalization following cellular stress, such as heat shock. oup.com In the polytene chromosomes of Drosophila melanogaster third instar larvae, the P11 antigen moves to and accumulates almost exclusively at the heat shock puff located at chromosomal region 93D. nih.govnih.govwikigenes.org This specific decoration of puff 93D is considered a unique attribute among a wide array of RNP proteins. oup.com
This recruitment to a single, highly active transcription site from its numerous normal locations underscores a specific role for P11 in the processing or regulation of the hsr-omega transcript, which is produced at the 93D locus. scispace.com Following prolonged heat shock, the P11 protein is found only at this specific puff, highlighting a highly targeted response mechanism. wikigenes.org This phenomenon is not exclusive to P11, as several other hnRNP proteins also congregate at the 93D puff under heat shock conditions, suggesting it becomes a major center for RNP activity during the stress response. scispace.com
Presence within Giant Puff-Specific Ribonucleoprotein Granules
At the heat shock puff 93D, the P11 protein is not diffusely distributed but is incorporated into distinct, large macromolecular structures. Immunoelectron microscopy has demonstrated that the P11 antigen is a component of giant puff-specific ribonucleoprotein (RNP) granules. wikigenes.org These large RNP particles are a characteristic feature of the 93D puff and are thought to potentially serve a storage function for the RNP-specific antigen. nih.gov The formation of these giant granules containing P11 and other factors represents a higher-order organization of the RNA processing machinery at a site of intense transcriptional activity. wikigenes.org
Dynamic Redistribution during Cellular Processes
The localization of the P11 protein is not static but changes dynamically in response to cellular signals and during cellular processes like cell division. The most striking example of this redistribution is its recruitment to the 93D puff during heat shock, a process that is reversible upon recovery from stress. scispace.comnih.gov
Studies of related hnRNP proteins in Drosophila, such as Hrb57A, provide a model for this dynamic behavior. These proteins can shuttle between the nucleus and the cytoplasm, a process that is particularly evident during mitosis when the nuclear envelope breaks down. nih.govsemanticscholar.org The movement and relocalization of these proteins are tightly linked to transcriptional activity. When transcription is globally altered, as during heat shock, hnRNPs redistribute from their many sites of activity to the few remaining active loci. scispace.comnih.gov This dynamic behavior is incompatible with a model where transcription complexes are fixed to a rigid nuclear matrix, instead suggesting that transcription sites themselves are mobile within the nucleus. semanticscholar.org The ability of P11 and its associated proteins to move within the nucleus is crucial for the efficient transport and processing of messenger RNP particles. nih.gov
Interactive Data Table: Localization of this compound
| Cellular Condition | Primary Localization | Associated Structures | Key Findings | Citations |
| Normal (Non-Heat Shock) | Nucleus; multiple transcriptionally active chromosomal sites | hnRNP complexes (with NonA, S5, PEP) | Distributed at ~100 active loci, involved in general RNA processing. | nih.gov, rupress.org |
| Heat Shock | Exclusively at Heat Shock Puff 93D | Giant puff-specific RNP granules | Dramatic and specific relocalization to a single, highly active gene locus. | nih.gov, oup.com, nih.gov, wikigenes.org, scispace.com |
| Mitosis | Cytoplasm (during nuclear envelope breakdown) | Dispersed | Shuttles between nucleus and cytoplasm, a common feature for hnRNP proteins. | nih.gov, semanticscholar.org |
Interactions with Other Ribonucleoprotein Complexes and Proteins
Association with Small Nuclear Ribonucleoprotein (snRNP) Particles
The P11 protein has been identified as a constituent of small nuclear ribonucleoprotein (snRNP) particles. oup.com Specifically, it is found within a 10S snRNP fraction, which is distinct from the well-characterized U-type snRNPs. oup.com This association was demonstrated through density centrifugation and enzyme-linked immunosorbent assay (ELISA) tests, which confirmed that the P11 antigen is part of nuclear ribonucleoprotein (RNP) complexes. wikigenes.org The discovery that P11, a protein with strong homology to hnRNP A1, is a component of an snRNP particle is considered a significant finding. oup.com This suggests a potential role for P11 in the functions of these snRNP particles, which are crucial for pre-mRNA splicing. ontosight.ai
Interaction with Heterogeneous Nuclear Ribonucleoprotein (hnRNP) Components
Research has revealed a strong connection between the P11 protein and heterogeneous nuclear ribonucleoproteins (hnRNPs). The P11 protein exhibits significant sequence homology to the hnRNP core protein A1. nih.govnih.gov In Drosophila melanogaster, the P11 protein corresponds to the Hrb87F sequence, which is recognized as a gene related to hnRNP A1. nih.govnih.gov This homology suggests that a protein typically associated with hnRNPs can also exist in a complex with snRNP particles. oup.comnih.govnih.gov The P11 protein itself is categorized as an hnRNP protein with a characteristic bipartite structure, featuring two RNA binding domains in its amino-terminal half and a glycine-rich carboxy-terminal half. nih.govnih.gov This structural similarity underlines its functional relationship with the hnRNP protein family.
Formation of Ribonucleoprotein Complexes with Other RNA-Binding Proteins (e.g., X4/PEP, S5)
The P11 protein, also known as Hrb87F, is a component of larger ribonucleoprotein complexes that include other RNA-binding proteins. wikigenes.org Notably, it has been found to coprecipitate with four other proteins:
X4/PEP (protein on ecdysone (B1671078) puffs): A 100-kDa zinc finger RNA-binding protein. wikigenes.org
S5: A 70-kDa, as yet uncharacterized, RNA-binding protein. wikigenes.org
NonA: An RRM (RNA recognition motif)-containing protein. researchgate.net
Hrb57A/Q18: A Drosophila homolog of the vertebrate hnRNP K protein. researchgate.net
This complex of proteins, including P11/Hrb87F, X4/PEP, and S5, is present on active sites on polytene chromosomes, indicating their collective involvement in active gene expression. wikigenes.org
| Interacting Protein | Molecular Weight | Key Features |
| X4/PEP | 100-kDa | Zinc finger RNA-binding protein |
| S5 | 70-kDa | RNA-binding protein |
| NonA | - | RRM-containing protein |
| Hrb57A/Q18 | 55-kDa | Drosophila hnRNP K homolog |
Dual Binding Properties: hnRNA and snRNP Particles
A key characteristic of the P11 protein is its ability to bind to both heterogeneous nuclear RNA (hnRNA) and snRNP particles. oup.comresearchgate.net This dual binding capacity is inferred from its strong sequence homology to hnRNP A1 protein, which binds to hnRNA, and its demonstrated association with 10S snRNP particles. oup.com It is hypothesized that P11 binds to hnRNA due to its hnRNP A1-type sequence while simultaneously associating with the 10S snRNP particles. oup.com This suggests a role for P11 in bridging these two crucial components of the RNA processing machinery, although the precise function in this context remains to be fully elucidated. researchgate.net
Potential for Cooperative Interactions with Other Splicing Factors
The involvement of P11 in both hnRNP and snRNP complexes points towards its potential for cooperative interactions with a variety of other splicing factors. Splicing is a highly dynamic process that relies on a network of interactions between numerous proteins and RNA molecules to ensure the precise recognition and removal of introns. plos.orgcas.czmdpi.com The assembly of the spliceosome, the cellular machinery responsible for splicing, occurs in a stepwise manner, with different factors playing roles at various stages. cas.cznih.gov
P11 snRNP Associated Protein: A Deep Dive into its Functional Roles in RNA Processing and Metabolism
The this compound, also known by its gene name SART3 (Squamous cell carcinoma antigen recognized by T-cells 3) or as Tip110, is a multifunctional nuclear protein critical to several stages of gene expression. researchgate.netnortheastern.edu This RNA-binding protein is integral to the intricate machinery that governs the processing and metabolism of RNA, ensuring the fidelity of genetic information as it is transcribed and prepared for translation into proteins. northeastern.eduscilit.com Its functions are central to the spliceosome, the dynamic complex responsible for excising non-coding introns from precursor messenger RNA (pre-mRNA). scilit.combiologists.com
Functional Roles in Rna Processing and Metabolism
P11 snRNP associated protein (SART3/Tip110) is a pivotal regulator in the landscape of RNA biology. Its involvement spans from the core process of pre-mRNA splicing to the biogenesis and recycling of the spliceosome's own components. This section details the specific functions of this protein in maintaining the flow and regulation of genetic information within the cell nucleus.
This compound is fundamentally involved in eukaryotic pre-mRNA splicing, a critical step for processing RNA transcripts into mature mRNA. biologists.comoup.com The protein is a key component of the spliceosome, the large RNA-protein complex that carries out the removal of introns. researchgate.netnih.gov Research demonstrates that P11 (as Tip110) is directly involved in constitutive eukaryotic pre-mRNA splicing. ontosight.ai Its presence is detected in active spliceosomes associated with both pre-mRNA and the spliced RNA products, confirming its role throughout the splicing reaction. ontosight.ai The protein, homologous to the yeast spliceosome recycling factor Prp24, is thought to regulate mRNA splicing through its transient association with U6 and U4/U6 small nuclear ribonucleoproteins (snRNPs). northeastern.edudntb.gov.uanih.gov This interaction is crucial for the proper functioning of both the major (U2-type) and minor (U12-type) spliceosomes, the latter of which processes introns with non-canonical splice sites. mdpi.comnih.gov
Beyond its role in constitutive splicing, this compound (SART3/Tip110) significantly influences alternative splicing, a process that allows a single gene to produce multiple protein variants. Knockdown of Tip110 in HeLa cells led to changes in the alternative splicing of transcripts from thousands of genes, indicating a global effect on pre-mRNA splicing regulation. ontosight.ai This modulatory role may be executed through several mechanisms. For instance, SART3 interacts with the oncogenic transcription factor YB-1 to promote the inclusion of exon 5 in CD44 alternative splicing. Furthermore, the depletion of SART3 alters alternative splicing patterns, which may be linked to its role in regulating the deubiquitination of histone H2B, thereby connecting chromatin dynamics with splicing decisions. ontosight.ai A recent study also implicated SART3 in regulating CD44 RNA alternative splicing through its interaction with the long non-coding RNA ABHD11-AS1, which in turn promotes the nuclear localization of USP15 and influences cancer stemness.
Evidence from studies on the Drosophila homolog of SART3, known as P11, suggests a role in nuclear RNA retention. The P11 protein is a component of the 93D RNP complex, and a characteristic feature of this complex is the nuclear retention of RNA transcribed from the heat shock gene 93D. oup.com It has been proposed that the binding of heterogeneous nuclear ribonucleoproteins (hnRNPs), a category to which P11/SART3 belongs, to specific regions of pre-messenger RNA can regulate the retention of that hnRNA within the nucleus. oup.com This function represents a layer of gene expression control, ensuring that only properly processed RNAs are exported for translation or that certain RNAs are stored within the nucleus.
A primary and well-documented function of this compound (SART3) is its role as a recycling factor for spliceosomal snRNPs, particularly the U4/U6 snRNP. researchgate.net After each round of splicing, the spliceosome disassembles, and its components must be recycled for subsequent reactions. SART3 is crucial for promoting the reassembly of the U4 and U6 snRNPs after they are ejected from the spliceosome. mdpi.comnih.gov It transiently associates with U6 snRNA and the U4/U6 di-snRNP during the recycling phase of the spliceosome cycle. northeastern.edu The protein is enriched in Cajal bodies, nuclear structures that are key sites for snRNP assembly and maturation. SART3, along with LSm proteins, is thought to target the U6 snRNP to Cajal bodies, where the efficient annealing of U4 and U6 snRNAs occurs to reform the U4/U6 snRNP particle. This function is essential for maintaining a pool of splicing-competent snRNPs.
Table 1: Key Interacting Partners of this compound (SART3/Tip110) in RNA Processing
| Interacting Molecule | Function of Interaction | Supporting Evidence |
|---|---|---|
| U6 snRNA | Direct binding is crucial for SART3's role in splicing and snRNP recycling. biologists.comontosight.ai | Yeast three-hybrid screening identified U6 snRNA as a ligand; binding is dependent on the protein's RNA Recognition Motifs (RRMs). northeastern.eduontosight.ai |
| U4/U6 snRNP | Promotes the reassembly and recycling of the U4/U6 di-snRNP post-splicing. researchgate.netmdpi.com | SART3 associates transiently with U4/U6 snRNPs during the spliceosome cycle. northeastern.edu |
| U2 snRNP | Associates with the 12S U2 snRNP via its N-terminal HAT domain within the post-splicing complex. researchgate.netresearchgate.net | Immunoprecipitation and gradient centrifugation assays confirmed the association. researchgate.net |
| LSm Proteins | Cooperates with LSm proteins to bind U6 snRNA and initiate recycling. researchgate.net | The C-terminal domain of SART3 likely mediates binding to the U6 snRNP via LSm proteins. researchgate.netresearchgate.net |
| USP4 / USP15 | Acts as a targeting factor, recruiting these deubiquitinases to spliceosomal components like PRPF3 and histones. ontosight.ai | Crystal structures show the SART3 HAT domain in complex with the DUSP-UBL domains of USP4. |
| RNPS1 | Binds to the pre-mRNA splicing factor RNPS1, potentially regulating splicing through complex formation. northeastern.eduontosight.ai | Direct binding studies confirmed the interaction. northeastern.edu |
| DHX15 | Interacts with the RNA helicase DHX15, which disassembles post-splicing complexes. researchgate.netresearchgate.net | Downregulation of DHX15 reduces the association of SART3 with the U2 snRNP. researchgate.net |
This compound (SART3/Tip110) exerts broad influence over gene expression, a consequence of its deep involvement in RNA metabolism. By regulating both constitutive and alternative splicing, it directly controls the final coding sequence and stability of countless mRNAs. northeastern.eduontosight.ai RNA-Seq analysis has shown that Tip110 expression globally affects the pre-mRNA splicing of a majority of genes, including several other splicing factors, suggesting a hierarchical level of control. ontosight.ai Beyond splicing, SART3 is implicated in transcriptional regulation. It can recruit the deubiquitinase USP15 to histone H2B, mediating its deubiquitination, a process linked to the regulation of gene expression and DNA repair. ontosight.aimdpi.comnih.gov It has also been identified as an important cellular factor for HIV-1 gene expression and viral replication. northeastern.edumdpi.com Furthermore, its regulation of key factors like c-Myc and OCT4 through splicing underscores its role in fundamental cellular processes like hematopoietic differentiation and embryonic stem cell pluripotency.
The function of this compound (SART3) is integral to the dynamic nature of the spliceosome. The spliceosome is not a static entity but assembles and disassembles on each pre-mRNA substrate in a highly regulated cycle. nih.gov SART3's primary role in this context is in the recycling phase, specifically in the re-annealing of U4 and U6 snRNAs to reform the U4/U6 di-snRNP. mdpi.com This regenerated particle can then associate with the U5 snRNP to form the U4/U6•U5 tri-snRNP, a key subcomplex that is recruited to the pre-spliceosome. researchgate.net Recent evidence suggests a more integrated role, where SART3 associates with the post-splicing complex, which contains U2, U5, and U6 snRNPs. researchgate.netresearchgate.net Here, it is proposed to interact with and protect U6 snRNA, initiating its recycling for the next round of splicing. researchgate.netresearchgate.net SART3 also participates in regulating the disassembly of the tri-snRNP by recruiting the deubiquitinase USP4 to the U4 snRNP protein PRPF3, promoting its deubiquitination. mdpi.comnih.gov This intricate network of interactions highlights SART3 as a crucial factor governing the efficiency and fidelity of the splicing cycle.
Table 2: Summary of this compound (SART3/Tip110) Functions
| Functional Area | Specific Role | Key Mechanisms |
|---|---|---|
| Pre-mRNA Splicing | Essential factor for constitutive splicing in both major and minor spliceosomes. ontosight.aimdpi.com | Associates with U6 and U4/U6 snRNPs; present in active spliceosomes. northeastern.eduontosight.ai |
| Alternative Splicing | Global modulator of alternative splicing events. ontosight.ai | Interacts with factors like YB-1; influences histone modifications linked to splicing. ontosight.ai |
| snRNP Biogenesis | Key recycling factor for U4/U6 snRNPs. researchgate.net | Promotes U4/U6 re-annealing in Cajal bodies post-splicing. |
| Gene Expression | Broadly influences gene expression via RNA processing and transcription. ontosight.ainih.gov | Regulates splicing of numerous genes; modulates histone deubiquitination. ontosight.ai |
| Spliceosome Dynamics | Regulates both assembly (recycling) and disassembly of spliceosomal subcomplexes. researchgate.net | Recycles U4/U6 snRNP; recruits DUBs like USP4 to facilitate tri-snRNP disassembly. mdpi.comnih.gov |
Methodological Approaches in P11 Snrnp Associated Protein Research
cDNA Isolation and Expression Cloning Techniques
The initial identification and cloning of the gene encoding the P11 protein were achieved through expression cloning, a powerful technique that uses antibodies to screen libraries for specific protein-producing clones. Researchers isolated cDNAs that code for the P11 ribonucleoprotein from a Drosophila melanogaster cDNA library constructed from embryonic tissues. oup.com The screening process utilized the monoclonal antibody P11, which specifically recognizes the target protein. oup.comnih.gov
This approach successfully identified cDNA clones whose expression produced a protein reactive to the P11 antibody. oup.comnih.govnih.gov Subsequent sequencing of these cDNAs revealed a coding capacity for a 39 kDa protein, a size consistent with the protein detected in Western blots by the same antibody. oup.comnih.govnih.gov This confirmed the successful isolation of the correct cDNA.
Table 1: Summary of cDNA Cloning for P11 Protein
| Step | Method | Source Material | Key Reagent | Outcome |
| Library Construction | cDNA Library Synthesis | Drosophila melanogaster embryos (up to 16 hours old) | Guanidinium thiocyanate | A representative library of expressed genes. |
| Library Screening | Expression Screening | λgt11 expression library | Monoclonal antibody P11 | Isolation of positive phage clones expressing the P11 antigen. |
| Clone Verification | Nucleotide Sequencing | Isolated cDNA clones | - | Determination of the nucleotide and deduced amino acid sequence. nih.govnih.gov |
| Identity Confirmation | In situ Hybridization & Immunostaining | Drosophila salivary glands | cDNA probes and anti-fusion protein serum | Confirmation that the cloned cDNA corresponds to the P11 protein localized at specific chromosomal sites. oup.com |
Immunological Methods: Monoclonal Antibody P11 for Detection and Localization
Immunological methods have been central to the characterization of the P11 protein. The primary tool in this research has been the monoclonal antibody (mAb) designated P11. oup.com This antibody, along with others in its group like mAb Q14 and mAb Q16 that share the same specificity, was instrumental not only in the initial expression cloning but also in subsequent detection and localization studies. oup.com
Western blot analysis using mAb P11 identified a specific protein with an apparent molecular weight of 38-39 kDa in Drosophila extracts. oup.com To further validate the identity of the cloned cDNA, researchers produced a serum against a fusion protein encoded by the cDNA. oup.com This rabbit anti-fusion protein antiserum exhibited an identical staining pattern to the P11 monoclonal antibodies in immunolocalization experiments, providing conclusive evidence that the cloned gene was indeed that of the P11 protein. oup.com The most significant application of mAb P11 has been in immunofluorescence microscopy to map the protein's precise location on polytene chromosomes, as detailed in section 8.5. wikigenes.org
Molecular Cloning and Genetic Manipulation Approaches
Following the isolation of the cDNA, molecular cloning techniques were employed to understand the genomic structure of the P11 gene. A single genomic clone containing the entire P11 gene was isolated from a Drosophila genomic library. oup.com
A comparative analysis of the genomic and cDNA sequences, using methods like Polymerase Chain Reaction (PCR) amplification, revealed the gene's organization. oup.com This analysis identified the presence of three introns: two located within the protein-coding portion of the gene and a third within the 3' untranslated region (3' UTR). nih.govnih.gov Furthermore, this investigation uncovered evidence of alternative processing, with the detection of two distinct polyadenylation sites, suggesting that multiple transcript variants can be produced from this single gene. nih.govnih.gov
While direct knockout experiments for the P11 gene (also known as Hrb87F) are not detailed in the primary characterization studies, genetic manipulation of interacting factors has provided functional insights. For instance, analysis of mutants for the gene encoding the Protein on Ecdysone (B1671078) Puffs (PEP) revealed altered immunopatterns for Hrb87F/P11, indicating a functional relationship between these proteins. plos.org Modern approaches such as RNA interference (RNAi) are now standard in Drosophila for studying the effects of gene knockdown to elucidate protein function. elifesciences.orgnih.gov
Biochemical Assays for RNA and Protein Binding
Biochemical studies have established that the P11 protein is a ribonucleoprotein with distinct binding properties. Analysis of its amino acid sequence revealed a bipartite structure, featuring two RNA binding domains (RBDs) in the amino-terminal half and a glycine-rich domain in the carboxy-terminal half. nih.govnih.gov This structure is characteristic of the hnRNP A1 protein family, to which P11 shows strong homology. nih.gov
The protein exhibits dual binding capabilities. It was initially characterized as a component of a 10S small nuclear RNP (snRNP) fraction. oup.com However, its strong homology to hnRNP A1 suggests it also binds directly to heterogeneous nuclear RNA (hnRNA). oup.comnih.gov This suggests P11 may play a role in linking snRNP particles to pre-mRNA transcripts during processing. oup.com
Assays to identify interacting partners have shown that P11/Hrb87F is part of larger RNP complexes. It has been found in a complex with other RNA-binding proteins, including NonA, X4/PEP, and S5. wikigenes.org Standard biochemical techniques to probe such interactions include:
Co-immunoprecipitation: Using specific antibodies (like mAb P11) to pull down the protein and its bound partners from cell extracts to verify in vivo interactions. nih.gov
Electrophoretic Mobility Shift Assay (EMSA): This in vitro technique is used to demonstrate direct binding between a purified protein and a specific RNA sequence. biorxiv.org
Table 2: Known Interacting Partners of P11/Hrb87F Protein
| Interacting Protein | Protein Family/Type | Method of Identification | Reference |
| NonA | RRM-containing protein | Complex analysis | wikigenes.org |
| X4/PEP | Zinc finger RNA-binding protein | Complex analysis, Mutant analysis | wikigenes.orgplos.org |
| S5 | RRM-containing protein | Complex analysis | wikigenes.org |
Microscopic Techniques for Subcellular Localization
Microscopic analysis, particularly immunofluorescence on the giant polytene chromosomes from Drosophila melanogaster salivary glands, has provided striking insights into the subcellular localization of the P11 protein. oup.comnih.gov This technique allows for high-resolution mapping of proteins onto specific chromosomal loci.
Under normal physiological conditions, the P11 protein is found at numerous transcriptionally active sites. wikigenes.org However, its distribution changes dramatically upon heat shock. After inducing a heat shock response, the P11 antigen disappears from most sites and accumulates almost exclusively at a single heat shock-induced puff, locus 93D. oup.comwikigenes.org This highly specific relocalization is a unique characteristic among RNP proteins. oup.com
Further investigation using immunoelectron microscopy has shown that at the 93D puff, the P11 protein is a component of giant RNP granules, which are thought to be involved in RNA processing or storage at this specific site. wikigenes.org
Table 3: Subcellular Localization of P11 Protein
| Condition | Cellular Structure | Localization Pattern | Technique Used |
| Normal (Non-Heat Shock) | Polytene Chromosomes | Associated with multiple transcriptionally active sites. | Immunofluorescence Microscopy |
| Heat Shock | Polytene Chromosomes | Nearly exclusive presence at the heat shock puff 93D. oup.comnih.govwikigenes.org | Immunofluorescence Microscopy |
| Heat Shock | Puff 93D RNP Granules | Found as a component of both small and giant RNP particles. wikigenes.org | Immunoelectron Microscopy |
Sequence Homology and Phylogenetic Analysis
Sequence analysis of the cloned P11 cDNA provided immediate and significant functional clues. The deduced amino acid sequence of the P11 protein revealed a strong sequence homology to the vertebrate heterogeneous nuclear ribonucleoprotein (hnRNP) core protein A1. nih.govnih.gov This finding placed P11 into a well-characterized family of RNA-binding proteins. It was later confirmed that the P11 protein is the product of the gene known as Hrb87F (Heterogeneous nuclear ribonucleoprotein at 87F). nih.govnih.gov
The homology is reflected in the protein's domain architecture, which is a hallmark of the hnRNP A/B family. The P11/Hrb87F protein has a bipartite structure:
N-terminal half: Contains two conserved RNA binding domains (RBDs), which are responsible for its interaction with RNA. nih.govnih.gov
C-terminal half: Is a glycine-rich auxiliary domain, which is often involved in protein-protein interactions and can influence binding affinity and specificity. nih.govnih.gov
Phylogenetic analysis, which reconstructs evolutionary relationships based on sequence comparisons, confirms that Hrb87F belongs to the highly conserved hnRNP A/B family of proteins. h-its.org This evolutionary relationship implies that P11/Hrb87F in Drosophila likely performs functions analogous to those of its vertebrate homologs, such as participating in pre-mRNA splicing and other aspects of RNA metabolism.
Evolutionary Conservation and Comparative Studies
Cross-Species Homology of P11 snRNP Associated Protein and Related hnRNP A1 Proteins
The protein originally identified as this compound in the fruit fly, Drosophila melanogaster, is a member of the heterogeneous nuclear ribonucleoprotein (hnRNP) family. oup.comnih.govnih.gov Subsequent sequencing and characterization revealed that the P11 protein is, in fact, a Drosophila homolog of the highly conserved mammalian hnRNP A1 protein. oup.comnih.govnih.govresearchgate.net The gene encoding this protein in Drosophila is known as Hrb87F. oup.comwikigenes.org
The table below illustrates the conservation of hnRNP A1 across various species, highlighting its widespread importance.
| Species | Common Name | Ortholog/Homolog | Entrez Gene ID | Reference |
| Homo sapiens | Human | HNRNPA1 | 3178 | addgene.org |
| Mus musculus | Mouse | Hnrnpa1 | 15382 | addgene.org |
| Rattus norvegicus | Rat | Hnrnpa1 | 25547 | addgene.org |
| Gallus gallus | Chicken | HNRNPA1 | 396459 | addgene.org |
| Xenopus laevis | Frog | hnrnpa1 | 398939 | researchgate.net |
| Danio rerio | Zebrafish | hnrnpa1 | 30537 | researchgate.net |
| Drosophila melanogaster | Fruit Fly | Hrb87F (P11) | 36981 | oup.comwikigenes.org |
| Doryteuthis pealeii | Squid | hnRNP A/B prot. 1/2 | - | frontiersin.org |
| Saccharomyces cerevisiae | Baker's Yeast | Npl3 (similar protein) | 856281 | nih.gov |
Analysis of Conserved Domains and Motifs across Species
The strong functional conservation of the P11/hnRNP A1 protein family is rooted in a highly conserved structural organization. These proteins typically exhibit a bipartite structure consisting of two distinct regions: an N-terminal RNA-binding region and a C-terminal auxiliary domain. oup.comnih.govnih.govwikipedia.org
N-Terminal RNA Recognition Motifs (RRMs): The N-terminal half of P11/hnRNP A1 contains two tandem RNA Recognition Motifs (RRMs), also known as RBDs (RNA-Binding Domains). oup.comfrontiersin.orgwikipedia.org These domains are fundamental for the protein's ability to bind to pre-mRNA. Within each RRM, specific submotifs, such as RNP-1 and RNP-2, are highly conserved. oup.com Mutagenesis studies have shown that two conserved phenylalanine residues within the RNP-1 submotif of each RRM are not essential for general RNA binding but are critical for the protein's specific function in modulating alternative splicing. nih.govnih.govembopress.org
C-Terminal Glycine-Rich Domain (GRD): The C-terminal half is characterized by a high content of glycine (B1666218) residues, often in the context of Arginine-Glycine-Glycine (RGG) repeats, forming a glycine-rich domain (GRD). oup.comwikipedia.org This domain is less structured than the RRMs but is crucial for several of the protein's functions. The GRD contributes to stable RNA binding, mediates protein-protein interactions, and is necessary for the protein's RNA annealing activity and its role in regulating alternative splicing. nih.govnih.govembopress.org
M9 Nucleocytoplasmic Shuttling Domain: Within the C-terminal GRD of vertebrate hnRNP A1 lies a highly conserved 38-amino acid sequence known as the M9 motif. frontiersin.orgpnas.org This sequence acts as a nuclear transport signal, mediating both the import of the protein into the nucleus via its interaction with transportin-1 and its export to the cytoplasm. frontiersin.org The regulation of this shuttling, often through phosphorylation within sequences flanking M9, is a key mechanism for controlling hnRNP A1's function. pnas.org
The table below summarizes these conserved domains and their primary functions.
| Domain/Motif | Location | Primary Function(s) | Reference |
| RNA Recognition Motif 1 (RRM1) | N-Terminal | Binds to pre-mRNA; crucial for alternative splice site selection. | frontiersin.orgnih.gov |
| RNA Recognition Motif 2 (RRM2) | N-Terminal | Binds to pre-mRNA; crucial for alternative splice site selection. | frontiersin.orgnih.gov |
| Glycine-Rich Domain (GRD) | C-Terminal | Mediates stable RNA binding, RNA annealing, and protein-protein interactions; required for alternative splicing activity. | wikipedia.orgnih.govnih.gov |
| M9 Motif | C-Terminal (within GRD) | Acts as a bidirectional signal for nucleocytoplasmic shuttling. | frontiersin.orgpnas.org |
Future Research Directions and Unresolved Questions
Identifying Novel Interacting Partners and Regulatory Networks
To date, over 170 proteins have been suggested to interact with P11 (S100A10). nih.gov These interactions are critical to its diverse cellular functions. ontosight.ai While some interacting partners, such as the serotonin (B10506) receptors 5-HTR1B and 5-HTR4, have been identified and characterized, a comprehensive understanding of the P11 interactome is still lacking. nih.govalzinfo.org Future research should focus on large-scale proteomic screens to identify novel binding partners of P11 in different cellular contexts and tissues. Uncovering these new interactors will be instrumental in mapping the regulatory networks in which P11 participates. For instance, identifying kinases, phosphatases, or ubiquitin ligases that modify P11 could reveal how its function is controlled. Similarly, identifying downstream effectors will clarify how P11 transduces signals to regulate cellular processes.
Investigating the Role of P11 in Specific Cellular Signaling Pathways
P11 is implicated in modulating various intracellular signaling pathways. ontosight.ai It has been shown to interact with and facilitate the signaling of serotonin receptors, playing a role in the pathophysiology of depression. nih.govalzinfo.org Additionally, P11 has been linked to the regulation of ion channels, such as the potassium channel TASK-1, by acting as a retention factor in the endoplasmic reticulum. nih.gov However, the full spectrum of signaling pathways influenced by P11 is likely broader. Future investigations should explore the involvement of P11 in other major signaling cascades, such as those mediated by receptor tyrosine kinases, G-protein coupled receptors other than serotonin receptors, and pathways involved in cell proliferation and stress responses. nih.govaacrjournals.org Elucidating how P11 integrates signals from different pathways to orchestrate a coordinated cellular response is a key challenge.
Exploring the Interplay between P11 and Chromatin Structure in Gene Regulation
The regulation of gene expression is intricately linked to chromatin structure. khanacademy.org While P11 is primarily known for its role in post-transcriptional processing, its potential connection to chromatin dynamics and transcriptional regulation is an emerging area of interest. Some proteins involved in splicing and RNP complexes have been shown to interact with chromatin-modifying enzymes and transcription factors. psu.edunih.gov Future research should investigate whether P11 directly or indirectly influences chromatin structure. This could involve examining potential interactions between P11 and histone-modifying enzymes, chromatin remodeling complexes like SWI/SNF, or proteins involved in maintaining higher-order chromatin organization. psu.eduresearchgate.net Determining if P11 can be recruited to specific gene promoters or enhancers to influence transcription would provide a new layer of understanding of its function in gene regulation.
Functional Significance of Alternative Polyadenylation in P11 snRNP Associated Protein Expression
Alternative polyadenylation (APA) is a widespread mechanism that generates different mRNA isoforms from a single gene, often with distinct 3' untranslated regions (3' UTRs). nih.govfrontiersin.org This can impact mRNA stability, localization, and translation efficiency. frontiersin.org Studies in Drosophila have shown that the P11 gene undergoes alternative polyadenylation, resulting in two different mRNA size variants. oup.comnih.govoup.comnih.gov The functional consequences of this APA for P11 expression and function are not yet clear. Future research should aim to determine how the usage of different polyadenylation sites for the P11 gene is regulated in different tissues and under various physiological conditions. It will also be important to investigate whether the resulting P11 mRNA isoforms have different stabilities or translational efficiencies, and if they are localized to distinct subcellular compartments. Understanding the role of APA in regulating P11 protein levels could provide novel insights into how its function is fine-tuned within the cell. frontiersin.orgelifesciences.org
Understanding the Broader Implications of P11 Dysfunction in Cellular Processes
Dysregulation of P11 has been associated with various human diseases, including cancer and neurological disorders. ontosight.ai Studies in knockout mice have shown that loss of P11 is associated with decreased cell proliferation, anxiety-like disorders, and memory deficits. nih.gov These findings highlight the critical importance of P11 in maintaining normal cellular and organismal homeostasis. However, the full extent of cellular processes that are compromised upon P11 dysfunction remains to be explored. Future research should focus on a systems-level analysis of cells or organisms with altered P11 function. This could involve transcriptomic, proteomic, and metabolomic approaches to identify the global changes that occur. Such studies will likely uncover novel pathways and processes that are dependent on P11, providing a more comprehensive understanding of its role in cellular health and disease.
Q & A
What experimental approaches are used to identify and validate the association of P11 with snRNP particles in Drosophila?
Answer:
- Immunoprecipitation (IP) with monoclonal antibodies : The P11 protein was originally identified using a monoclonal antibody (P11) for expression cloning, followed by co-immunoprecipitation to confirm its association with snRNP particles .
- CRISPR-mediated GFP tagging : A GFP-tagged version of P11 (or homologs like SNA-1 in C. elegans) can be engineered to track subcellular localization and isolate snRNP complexes via fluorescence-activated sorting .
- Mass spectrometry and RIP-Seq : After IP, mass spectrometry identifies co-precipitated proteins, while RNA immunoprecipitation sequencing (RIP-Seq) confirms RNA components bound to the snRNP complex .
How does the structural homology between P11 and hnRNP A1 influence its functional role in spliceosome assembly?
Answer:
- Domain-specific mutagenesis : P11 contains two RNA-binding domains (RBDs) in its N-terminus and a glycine-rich C-terminus, similar to hnRNP A1. Disrupting these domains via mutagenesis can test their necessity for RNA binding or protein-protein interactions .
- Splicing efficiency assays : In vitro splicing assays using Drosophila extracts with P11 mutants can quantify spliceosome assembly kinetics or splicing fidelity (e.g., via RT-PCR of spliced transcripts) .
What is the significance of P11's specific binding to heat shock puff 93D in polytene chromosomes?
Answer:
- Stress-response role : P11’s localization to heat shock puff 93D suggests a regulatory role in stress-induced gene expression. Heat shock experiments combined with RNA-FISH or ChIP-seq can identify target pre-mRNAs requiring P11 for splicing or stabilization under stress .
- Live-cell imaging : GFP-tagged P11 in Drosophila larvae can visualize dynamic relocalization to heat shock puffs during thermal stress .
How do researchers reconcile discrepancies in snRNP protein composition across major (U2-dependent) and minor (U12-dependent) spliceosomes?
Answer:
- Comparative proteomics : Isolate U11/U12 (minor) and U2 (major) snRNPs via affinity tagging (e.g., anti-SF3b antibodies for U11/U12) and compare protein profiles using mass spectrometry. For example, SF3b is shared, while U11-35K is minor-spliceosome-specific .
- Functional depletion : siRNA knockdown of shared proteins (e.g., p14) can test their necessity in both spliceosome subtypes using splicing reporters .
What methodologies confirm the RNA-binding capacity of P11?
Answer:
- RIP-Seq/CLIP-Seq : Crosslink RNA-protein complexes in vivo, immunoprecipitate P11, and sequence bound RNAs to identify targets (e.g., heat shock mRNAs or spliceosomal snRNAs) .
- Electrophoretic mobility shift assays (EMSAs) : Recombinant P11 protein incubated with radiolabeled RNA probes can quantify binding affinity and specificity .
How to determine if P11's association with snRNPs is essential for viability or specific developmental stages in Drosophila?
Answer:
- CRISPR knockout mutants : Generate null alleles of the P11 gene and assess embryonic lethality or tissue-specific defects (e.g., larval heat shock sensitivity) .
- Tissue-specific RNAi : Deplete P11 in specific tissues (e.g., using Gal4-UAS system) and monitor splicing defects via RNA-seq or phenotypic analysis .
What are the challenges in distinguishing P11's role in hnRNP versus snRNP complexes?
Answer:
- Subcellular fractionation : Separate nuclear and cytoplasmic extracts to isolate hnRNP (chromatin-associated) versus snRNP (spliceosomal) complexes .
- Sucrose gradient centrifugation : Resolve complexes by size/density; hnRNPs typically sediment differently than snRNPs .
- Co-IP under varying conditions : Use high-salt buffers to dissociate weakly associated hnRNP proteins while retaining snRNP core components .
How to investigate the functional conservation of P11 homologs in other species, such as C. elegans or mammals?
Answer:
- Phylogenetic analysis : Compare P11’s RBD sequences across species to identify conserved motifs. For example, C. elegans SNA-1 shares functional but not sequence homology .
- Cross-species rescue : Express Drosophila P11 in heterologous systems (e.g., C. elegans SNA-1 mutants) and assess rescue of splicing defects .
Key Methodological Themes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
